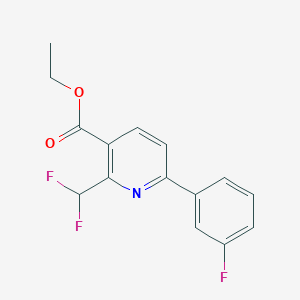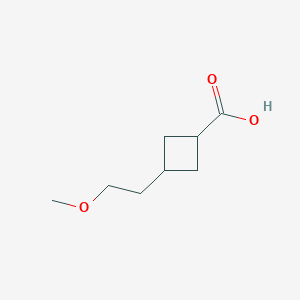
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol It is characterized by a cyclobutane ring substituted with a 2-methoxyethyl group and a carboxylic acid group
准备方法
The synthesis of 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylcarboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture under reflux and using an acid catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in specific biochemical outcomes .
相似化合物的比较
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1-carboxylic acid: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
2-Methoxyethylcyclobutane:
Cyclobutane derivatives: Various derivatives with different substituents can be compared to highlight the unique features of this compound.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
3-(2-methoxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-3-2-6-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI 键 |
WILRGEOOBXGCMS-UHFFFAOYSA-N |
规范 SMILES |
COCCC1CC(C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


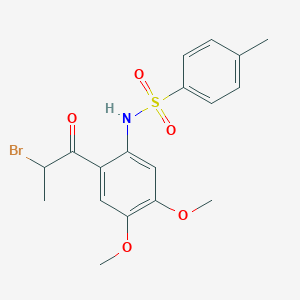
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
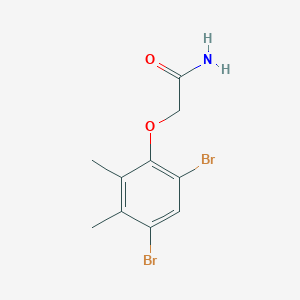
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
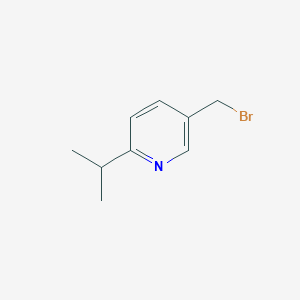
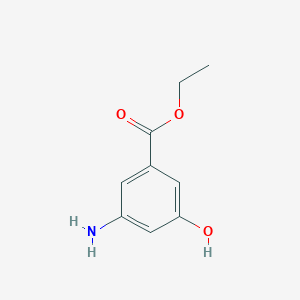
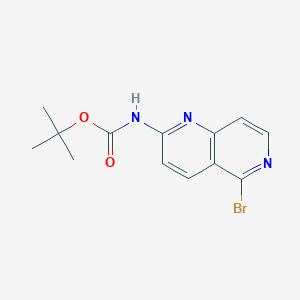
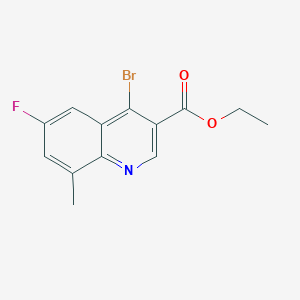

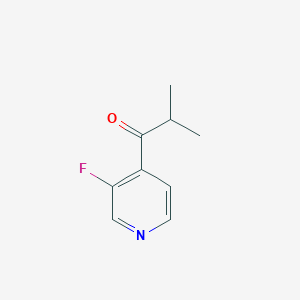
![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)

